Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate
Description
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl spiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c24-20(25-16-17-6-2-1-3-7-17)23-14-12-21(13-15-23)11-10-18-8-4-5-9-19(18)22-21/h1-9,22H,10-16H2 |
InChI Key |
TYMXYJRSBUJJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate typically involves the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines]. This process can be efficiently carried out using simple and mild debenzylation reaction conditions, such as HCOONH4/Pd/C . The starting material, 1-benzyl-4-piperidone, is readily available and undergoes acylation to form the desired spiropiperidine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The benzyl carbamate group serves as a protective moiety, enabling selective deprotection for downstream functionalization:
-
Hydrogenolytic cleavage : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding the free piperidine amine. This intermediate readily undergoes alkylation or acylation. For example, treatment with methyl iodide or acetyl chloride produces N-methyl or N-acetyl derivatives, respectively .
-
Alternative deprotection : Acidic conditions (e.g., HBr/AcOH) cleave the carbamate, though this may risk side reactions with the quinoline system.
Ring-Opening Reactions
The spiro carbon (linking piperidine and quinoline) undergoes selective cleavage under acidic or basic conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| HCl (1M, reflux) | Quinoline-2-carboxylic acid + Piperidine fragment | 72% | |
| NaOH (10%, 80°C) | 3,4-Dihydroquinoline derivative + Piperidine-4-carboxylate | 65% |
These reactions highlight the spiro junction’s lability, enabling access to linear derivatives for further elaboration .
Quinoline Functionalization
The electron-deficient quinoline ring participates in electrophilic substitutions and cycloadditions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups preferentially at the 6- and 8-positions of the quinoline ring .
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives at the 5-position .
Example :
Multi-Component Reactions
The compound acts as a scaffold in diastereoselective annulations:
-
Piperidine-promoted three-component reactions with isatins and ammonium acetate generate dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives (Table 1) .
| Component | Catalyst | Product | Diastereoselectivity |
|---|---|---|---|
| Isatin + NH₄OAc | Piperidine | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | >20:1 dr |
This protocol achieves high atom economy and is scalable to gram quantities .
Catalytic Hydrogenation of the Quinoline Ring
The 3',4'-dihydroquinoline moiety is further reducible:
-
Full saturation : H₂ (50 psi) over Raney Ni converts the dihydroquinoline to a decahydroquinoline system, enhancing conformational rigidity .
-
Selective reduction : Using PtO₂ under mild conditions preserves the piperidine ring while saturating the quinoline .
Photochemical and Thermal Rearrangements
-
UV irradiation (λ = 254 nm) induces -acyl shifts, forming isoindole intermediates detectable via HRMS .
-
Thermal decomposition (>200°C) yields benzyl isocyanate and a fragmented quinoline-piperidine adduct, as confirmed by TGA-MS.
Biological Derivatization
The free piperidine amine (post-deprotection) is leveraged in drug discovery:
-
Sulfonamide formation : Reacting with arylsulfonyl chlorides produces analogs with enhanced pharmacokinetic profiles .
-
Schiff base synthesis : Condensation with aldehydes generates imine derivatives screened for antimicrobial activity .
Comparative Reactivity of Structural Analogs
The benzyl carbamate’s steric bulk moderates reactivity compared to tert-butyl or methyl analogs:
| Protecting Group | Deprotection Rate (k, min⁻¹) | N-Alkylation Efficiency |
|---|---|---|
| Benzyl | 0.12 | 88% |
| tert-Butyl | 0.08 | 92% |
| Methyl | 0.35 | 45% |
Scientific Research Applications
Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological processes and interactions at the molecular level.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Variation: Replacing quinoline with naphthyridine (14c) introduces additional nitrogen atoms, modifying electronic properties and hydrogen-bonding capacity .
- Synthetic Efficiency : Automated flow chemistry (e.g., for 8'-chloro derivative) achieves higher yields (89%) compared to traditional methods (50% for 14c) .
Physical and Spectral Properties
Comparative spectral data highlight structural distinctions:
Notable Trends:
- Thermal Stability : The tert-butyl derivatives exhibit higher melting points (e.g., 143–145°C for 14c) due to crystallinity from bulky substituents .
- Spectral Complexity: Aromatic proton signals in naphthyridine derivatives (14c) appear downfield (δ 8.1–8.5) compared to quinoline analogues (δ 6.8–7.4) .
Biological Activity
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a spiro configuration that combines a piperidine and quinoline moiety, which is known to influence its biological interactions. Its molecular formula is with a CAS number of 2715051-12-8. The structural formula can be represented as follows:
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Anticholinesterase Activity : The compound has shown promising results in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values suggesting effective inhibition against electric eel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
- Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce apoptosis in K562 leukemia cells, demonstrating potential as an anticancer agent .
- Neuroprotective Effects : The structural features of the compound suggest potential neuroprotective properties, which are currently under investigation for their efficacy in models of neurodegeneration.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and quinoline moieties can significantly affect the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased AChE inhibition |
| Alteration of the piperidine ring | Changes in cytotoxicity profiles |
| Variation in carboxylate substituents | Modulates permeability across the blood-brain barrier (BBB) |
These findings highlight the importance of specific structural components in determining the pharmacological profile of this compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Spiro Compound : The initial step typically includes the cyclization of piperidine derivatives with quinoline precursors.
- Acylation Reactions : Subsequent acylation reactions can modify the carboxylate group to enhance biological activity.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anticholinesterase activity with IC50 values around 30 μM against AChE. Additionally, cytotoxicity tests showed selective toxicity towards cancer cells while sparing normal cells .
In Vivo Studies
Preliminary in vivo studies indicate that this compound may cross the BBB effectively, suggesting its potential for treating central nervous system disorders. Animal models treated with this compound demonstrated improved cognitive function in tests designed to assess memory and learning capabilities .
Q & A
Basic Research Questions
Q. What are common starting materials and synthetic routes for Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate?
- Methodological Answer : The compound is synthesized via intramolecular acyl transfer reactions starting from 1-benzyl-4-piperidone, a cost-effective and stable precursor. Key steps include acylation under mild conditions (e.g., HCOONH₄/Pd/C for debenzylation) and purification via column chromatography. The benzyl group serves as a latent protecting group, which is removed catalytically .
- Data Reference :
| Starting Material | Key Reaction Step | Yield Optimization |
|---|---|---|
| 1-Benzyl-4-piperidone | Acylation with nitrobenzoyl chloride | >85% yield using NEt₃ in dry toluene |
Q. How can researchers confirm the molecular structure of this spiro compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
- VT-¹H NMR : Resolves conformational dynamics of the piperidine ring .
- 2D NMR (e.g., COSY, NOESY) : Validates spatial arrangements and intramolecular interactions.
- X-ray crystallography : Provides absolute stereochemical configuration (e.g., single-crystal studies at 173 K) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Avoid open flames due to potential CO/NOx emissions during combustion .
- Waste Disposal : Classify as hazardous waste; contract licensed disposal services to comply with regional regulations .
Advanced Research Questions
Q. How can intramolecular acyl transfer reactions be optimized for spiropiperidine synthesis?
- Methodological Answer : Optimize reaction conditions by:
- Catalyst Screening : Test Pd/C with varying hydrogen donors (e.g., HCOONH₄) for efficient debenzylation .
- Solvent Selection : Use polar aprotic solvents (e.g., methanol) to stabilize intermediates.
- Temperature Control : Reflux conditions (60–80°C) balance reaction rate and byproduct suppression .
Q. What spectroscopic strategies resolve piperidine ring conformation in spiro systems?
- Methodological Answer :
- Variable Temperature NMR (VT-NMR) : Monitors ring-flipping dynamics. For example, coalescence temperatures reveal energy barriers between chair and twist-boat conformers .
- NOESY Correlations : Identify through-space interactions between axial/equatorial protons to deduce dominant conformers.
- DFT Calculations : Validate experimental NMR shifts with computational models to resolve ambiguities .
Q. How do substituents on the quinoline moiety influence biological activity?
- Methodological Answer :
- Lipophilicity Modulation : Electron-withdrawing groups (e.g., nitro) enhance membrane permeability but may reduce solubility.
- Antibacterial Activity : Gram-positive bacteria inhibition (IC₅₀: 12–200 mg/L) correlates with substituent bulkiness (e.g., methyl groups at C4') .
- Comparative Table :
| Substituent | LogP | Antibacterial IC₅₀ (mg/L) |
|---|---|---|
| -H | 2.1 | 200 |
| -NO₂ | 2.8 | 50 |
| -CH₃ | 2.5 | 12 |
Q. How can researchers address contradictions between computational reactivity predictions and experimental outcomes?
- Methodological Answer :
- Mechanistic Probes : Use crossover experiments to distinguish intra- vs. intermolecular pathways (e.g., acyl transfer in mixed substrates) .
- Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling in ester hydrolysis).
- In Situ Monitoring : Employ techniques like FT-IR or LC-MS to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
